Class C β‑Lactamase Inhibition Potency Contrasted with Avibactam and Tazobactam
The compound inhibits Enterobacter cloacae 908R Class C β‑lactamase with an IC50 of 4200 nM (4.2 µM) [1]. This potency is >50‑fold weaker than that of the clinical inhibitor avibactam (IC50 ≈80 nM for P99 Class C enzyme) [2] and >500‑fold weaker than tazobactam (IC50 ≈8.5 nM for P99) [3]. Consequently, the compound does not act as a potent Class C inhibitor and is therefore unsuitable for therapeutic inhibitor development; its value lies in applications where weak reversible binding is desired, e.g., as a control compound or in mechanistic studies.
| Evidence Dimension | Inhibitory activity (IC50) against Class C β‑lactamase |
|---|---|
| Target Compound Data | IC50 = 4200 nM (Enterobacter cloacae 908R Class C enzyme) |
| Comparator Or Baseline | Avibactam IC50 ≈80 nM (P99 Class C enzyme); Tazobactam IC50 ≈8.5 nM (P99) |
| Quantified Difference | Target compound is 52.5‑fold less potent than avibactam and 494‑fold less potent than tazobactam |
| Conditions | Biochemical assay at 0.8 µmol compound concentration (target); literature values for avibactam and tazobactam obtained in similar biochemical formats. |
Why This Matters
A procurement decision based on potency alone would reject this compound for inhibitor development, but researchers requiring a weak, reversible Class C β‑lactamase binder will find its mild affinity uniquely suited for mechanistic or counter‑screening experiments.
- [1] BindingDB. PrimarySearch_ki – IC50 for Class C beta-lactamase (E. cloacae 908R). http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Beta-lactamase&reactant2=BDBM50112047 (accessed 2026-04-28). View Source
- [2] Glpbio. Avibactam (sodium salt) – Product Information. https://www.glpbio.com/avibactam-sodium-salt.html (accessed 2026-04-28). View Source
- [3] Cenmed. Tazobactam (sodium salt) – Product Information. https://www.cenmed.com/tazobactam-sodium-salt-100-mg (accessed 2026-04-28). View Source
